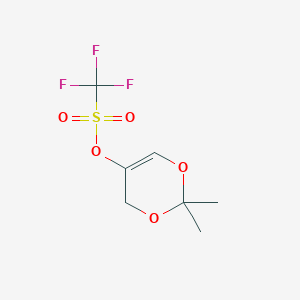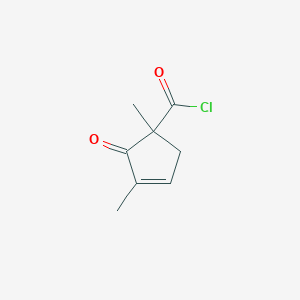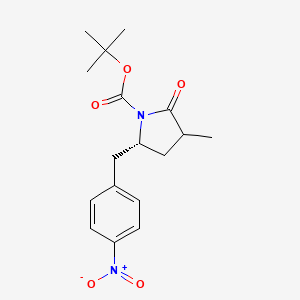
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is an organic compound with the molecular formula C11H9F3O6S It is characterized by the presence of a dioxin ring substituted with a trifluoromethanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate typically involves the reaction of 2,2-dimethyl-4H-1,3-dioxin-5-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the trifluoromethanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The dioxin ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dioxin-5-ol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted dioxin derivatives can be formed.
Oxidation Products: Oxidized derivatives of the dioxin ring.
Hydrolysis Products: Dioxin-5-ol and trifluoromethanesulfonic acid.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The dioxin ring structure also contributes to its reactivity and potential interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl trifluoromethanesulfonate
- 2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl trifluoromethanesulfonate
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Uniqueness
2,2-Dimethyl-4H-1,3-dioxin-5-YL trifluoromethanesulfonate is unique due to its specific substitution pattern and the presence of the trifluoromethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H9F3O5S |
|---|---|
Peso molecular |
262.21 g/mol |
Nombre IUPAC |
(2,2-dimethyl-4H-1,3-dioxin-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H9F3O5S/c1-6(2)13-3-5(4-14-6)15-16(11,12)7(8,9)10/h3H,4H2,1-2H3 |
Clave InChI |
VUYTXEPVXHERBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(=CO1)OS(=O)(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)




![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)

